Des(benzylpyridyl) Atazanavir

Catalog No.
S525689
CAS No.
1192224-24-0
M.F
C26H43N5O7
M. Wt
537.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Des(benzylpyridyl) Atazanavir

CAS Number

1192224-24-0

Product Name

Des(benzylpyridyl) Atazanavir

IUPAC Name

methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate

Molecular Formula

C26H43N5O7

Molecular Weight

537.6 g/mol

InChI

InChI=1S/C26H43N5O7/c1-25(2,3)19(29-23(35)37-7)21(33)28-17(14-16-12-10-9-11-13-16)18(32)15-27-31-22(34)20(26(4,5)6)30-24(36)38-8/h9-13,17-20,27,32H,14-15H2,1-8H3,(H,28,33)(H,29,35)(H,30,36)(H,31,34)/t17-,18-,19+,20+/m0/s1

InChI Key

LUAXFCAWZAZCNR-VNTMZGSJSA-N

SMILES

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CNNC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC

Solubility

Soluble in DMSO

Synonyms

Des(benzylpyridyl) Atazanavir; FT-0665859; FT 0665859; FT0665859;

Canonical SMILES

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CNNC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CNNC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC

Description

The exact mass of the compound Des(benzylpyridyl) Atazanavir is 537.3162 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Des(benzylpyridyl) Atazanavir (DBZ-ATV) is a metabolite of Atazanavir, a medication used to treat HIV infection []. Researchers are interested in DBZ-ATV because it can help them understand how Atazanavir works in the body.

  • Metabolism Studies

    A major use of DBZ-ATV in research is to study the way the body breaks down Atazanavir. By measuring DBZ-ATV levels in the blood, researchers can determine how quickly Atazanavir is metabolized []. This information is important for understanding how often Atazanavir needs to be taken to be effective.

  • Drug Interaction Studies

    DBZ-ATV can also be used to study how Atazanavir interacts with other medications. Researchers can see if other medications affect the levels of DBZ-ATV in the blood. This can help them predict how Atazanavir might interact with other medications a person is taking [].

  • Investigating New Uses for Atazanavir

    In some studies, researchers are investigating whether Atazanavir or DBZ-ATV might have uses beyond treating HIV infection. For instance, some studies have looked at the potential for Atazanavir to be effective against other viruses.

Des(benzylpyridyl) Atazanavir is a significant metabolite of Atazanavir, which is a protease inhibitor used in the treatment of human immunodeficiency virus (HIV) infections. This compound, with the chemical formula C26H43N5O7 and CAS number 1192224-24-0, is recognized for its role in the pharmacokinetics of Atazanavir, influencing its efficacy and safety profile. As a metabolite, Des(benzylpyridyl) Atazanavir is formed through N-dealkylation processes during the metabolism of Atazanavir in the body .

Des(benzylpyridyl) Atazanavir primarily arises from the metabolic transformation of Atazanavir. The key reaction involves the removal of the benzyl group from the nitrogen atom in the pyridyl moiety of Atazanavir. This reaction can be catalyzed by cytochrome P450 enzymes, which are responsible for many drug metabolism processes in humans. The stability and reactivity of Des(benzylpyridyl) Atazanavir can be influenced by various factors, including pH and temperature, which affect its solubility and potential interactions with other compounds .

The synthesis of Des(benzylpyridyl) Atazanavir can be achieved through several methods, typically involving the N-dealkylation of Atazanavir. Common synthetic routes include:

  • Enzymatic Degradation: Utilizing specific enzymes like cytochrome P450 to catalyze the removal of the benzyl group.
  • Chemical Dealkylation: Employing chemical reagents that facilitate the cleavage of the benzyl moiety under controlled conditions.
  • In vitro Metabolism Studies: Conducting experiments with liver microsomes or hepatocytes to observe natural metabolic pathways leading to Des(benzylpyridyl) Atazanavir formation .

Des(benzylpyridyl) Atazanavir belongs to a class of compounds known as HIV protease inhibitors. Other similar compounds include:

  • Atazanavir: The parent compound with higher potency against HIV protease.
  • Ritonavir: Another protease inhibitor that also has significant metabolic interactions.
  • Lopinavir: A closely related compound often used in combination therapies.

Comparison Table

CompoundStructure TypePotency Against HIVMetabolism
Des(benzylpyridyl) AtazanavirMetaboliteModerateN-dealkylation
AtazanavirParent CompoundHighCYP450 metabolism
RitonavirProtease InhibitorHighCYP450 metabolism
LopinavirProtease InhibitorHighCYP450 metabolism

Des(benzylpyridyl) Atazanavir is unique due to its role as a metabolite that influences the pharmacokinetics and dynamics of its parent compound, providing insights into drug interactions and patient responses during HIV therapy .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

6

Exact Mass

537.31624873 g/mol

Monoisotopic Mass

537.31624873 g/mol

Heavy Atom Count

38

Appearance

Off-White Solid

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

86FTF3PBY2

Dates

Modify: 2023-08-15
1: ter Heine R, Hillebrand MJ, Rosing H, van Gorp EC, Mulder JW, Beijnen JH, Huitema AD. Identification and profiling of circulating metabolites of atazanavir, a HIV protease inhibitor. Drug Metab Dispos. 2009 Sep;37(9):1826-40. doi: 10.1124/dmd.109.028258. Epub 2009 Jun 22. PubMed PMID: 19546238.

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